2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

Description

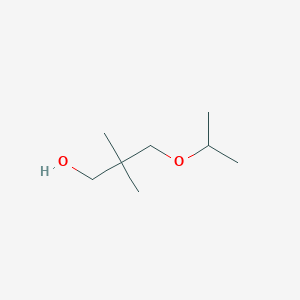

Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,2-dimethyl-3-propan-2-yloxypropan-1-ol |

InChI |

InChI=1S/C8H18O2/c1-7(2)10-6-8(3,4)5-9/h7,9H,5-6H2,1-4H3 |

InChI Key |

HPAHMHPNTXBINA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C)(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol

Strategic Approaches to Ether Formation in the Synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (B6156050)

The formation of the ether linkage is a critical step in the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol. This can be achieved through several strategic approaches, with the Williamson ether synthesis and its variants being a prominent method.

The Williamson ether synthesis is a well-established method for forming ethers, proceeding via an S(_N)2 reaction between an alkoxide and an organohalide. wikipedia.orgbyjus.com In the context of synthesizing 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, this would typically involve the reaction of a deprotonated 2,2-dimethylpropane-1,3-diol derivative with an isopropyl halide.

The mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide ion. chemistrytalk.org This alkoxide then attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to the formation of the ether and a salt byproduct. wikipedia.orgyoutube.com For the synthesis of the target molecule, the reaction would proceed as follows:

Step 1: Deprotonation A suitable base, such as sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of a protected 2,2-dimethylpropane-1,3-diol.

Step 2: Nucleophilic Attack The resulting alkoxide attacks the isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane), displacing the halide ion and forming the propan-2-yloxy ether linkage. wikipedia.org

Key considerations for a successful Williamson ether synthesis include the choice of reactants. The alkyl halide should ideally be primary to favor the S(_N)2 pathway and avoid competing elimination reactions (E2), which are more likely with secondary and tertiary halides, especially in the presence of a sterically hindered alkoxide. wikipedia.orgchemistrytalk.org

Catalytic variants of the Williamson ether synthesis have been developed to overcome some of its limitations, such as the need for stoichiometric amounts of strong base and harsh reaction conditions. researchgate.net These variants often employ phase-transfer catalysts or metal catalysts to facilitate the reaction under milder conditions. For instance, the use of silver oxide (Ag(_2)O) can be a milder alternative to strong bases, particularly useful for sensitive substrates. libretexts.org High-temperature catalytic methods have also been explored to enable the use of weaker alkylating agents, which can be more industrially feasible and selective. wikipedia.orgresearchgate.net

| Approach | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Williamson | Strong base (e.g., NaH), Alkyl halide | Anhydrous solvent | Well-established, versatile byjus.com | Requires strong base, potential for side reactions (elimination) chemistrytalk.org |

| Silver Oxide Variant | Ag₂O, Alkyl halide | Milder conditions | Avoids strong bases, suitable for sensitive substrates libretexts.org | Higher cost of silver reagent |

| High-Temperature Catalytic | Weak alkylating agent, Catalyst | High temperatures (>300 °C) | Industrially scalable, high selectivity wikipedia.orgresearchgate.net | Requires specialized equipment for high temperatures |

The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.eduepa.gov In the synthesis of ether-alcohols like 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, these principles can be applied to create more sustainable and efficient pathways.

One of the core principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgrsc.org The Williamson ether synthesis, while effective, can have a lower atom economy due to the formation of a salt byproduct. acsgcipr.org Catalytic approaches that minimize waste are therefore preferred.

Other key principles applicable to ether-alcohol synthesis include:

Use of Safer Solvents and Auxiliaries : Traditional organic solvents can be hazardous. The use of greener solvents or even solvent-free conditions is a key goal. acs.orgmsu.edu

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.eduepa.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. epa.govacs.org

| Green Chemistry Principle | Application in Ether Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy acs.org | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Catalytic additions have better atom economy than substitution reactions that generate stoichiometric byproducts. acs.org |

| Safer Solvents msu.edu | Replacing hazardous solvents with greener alternatives or using solvent-free conditions. | Utilizing ionic liquids or water as reaction media can reduce environmental impact. researchgate.net |

| Catalysis epa.gov | Employing catalytic processes to reduce waste and energy consumption. | Phase-transfer catalysis can enable the use of milder reaction conditions and reduce the amount of base required. |

| Use of Renewable Feedstocks epa.gov | Utilizing starting materials derived from renewable sources. | Developing synthetic routes from bio-based platform chemicals. |

Reductive Methodologies in the Synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

Reductive methods are crucial for converting carbonyl-containing precursors into the primary alcohol moiety of the target molecule. The choice of reducing agent is critical for achieving the desired chemoselectivity.

The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol can proceed through an ester or aldehyde intermediate. The selective reduction of these functional groups to a primary alcohol is a key transformation.

For aldehyde precursors, a variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH(_4)) is a mild and selective reagent for the reduction of aldehydes and ketones. It is often preferred for its ease of handling and compatibility with various functional groups. rsc.org More specialized reagents, such as those based on boron, can offer high chemoselectivity, allowing for the reduction of an aldehyde in the presence of other reducible groups. researchgate.net

The reduction of esters to primary alcohols requires a more powerful reducing agent than NaBH(_4). orgoreview.com Lithium aluminum hydride (LiAlH(_4)) is a potent hydride donor capable of reducing esters to alcohols. orgoreview.comlibretexts.org However, its high reactivity necessitates careful handling and anhydrous conditions. harvard.edu The mechanism involves the delivery of two hydride equivalents to the ester carbonyl, proceeding through an aldehyde intermediate which is immediately reduced to the alcohol. orgoreview.com

For greater selectivity in ester reductions, modified hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) can be used, which can allow for the isolation of the intermediate aldehyde if desired. orgoreview.comlibretexts.org Catalytic methods for ester reduction are also being developed, offering milder and more selective alternatives to stoichiometric metal hydrides. acs.orgresearchgate.net

Catalytic hydrogenation is a powerful and often greener alternative to metal hydride reductions. This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel, to reduce a carbonyl group. mdpi.com For the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, catalytic hydrogenation of a suitable ester or aldehyde precursor can be an effective strategy.

Transfer hydrogenation is another valuable technique, where a hydrogen donor molecule, such as isopropanol (B130326), is used in place of hydrogen gas. organic-chemistry.orgresearchgate.net This can be a safer and more convenient option for laboratory-scale synthesis.

Hydride-mediated reductions remain a cornerstone of organic synthesis. The choice between different hydride reagents allows for fine-tuning of reactivity and selectivity.

| Reducing Agent | Substrate(s) | Product(s) | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary, Secondary Alcohols | Mild, selective, easy to handle rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Primary, Secondary Alcohols | Powerful, non-selective, requires anhydrous conditions orgoreview.comharvard.edu |

| Diisobutylaluminium Hydride (DIBAL-H) | Esters | Aldehydes (at low temp.) or Primary Alcohols | Can stop at the aldehyde stage orgoreview.comlibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones, Esters | Primary, Secondary Alcohols | Greener, scalable, requires pressure equipment mdpi.com |

| Transfer Hydrogenation | Aldehydes, Ketones | Primary, Secondary Alcohols | Avoids use of H₂ gas, often uses isopropanol as H-donor organic-chemistry.org |

Novel Synthetic Routes and Atom-Economical Approaches for 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

Research into novel synthetic routes for molecules like 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is driven by the desire for increased efficiency, sustainability, and atom economy. One such approach involves the catalytic hydrogenation of 2-substituted 5,5-dimethyl- libretexts.orgdioxanes. This method can provide a direct route to 3-alkoxy-2,2-dimethyl-propan-1-ols.

Another innovative strategy is the reduction of esters directly to ethers, which has traditionally been a challenging transformation. arkat-usa.org Recent advancements have shown that certain catalytic systems can achieve this conversion under mild conditions, offering a highly atom-economical route to ether synthesis.

Additionally, methods that start from simple and readily available precursors are of great interest. For example, the synthesis could potentially begin with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form 2,2-dimethyl-3-hydroxypropanal. google.comgoogle.com This intermediate could then be subjected to etherification and reduction steps to yield the final product.

The decarboxylation of dialkyl carbonates presents another potential atom-economical pathway to ethers. unive.it This method avoids the use of alkyl halides and the production of salt byproducts, aligning well with the principles of green chemistry.

Multi-component Reaction Architectures and Cascade Processes

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion. This product incorporates substantial portions of all the initial reactants. The key advantage of MCRs lies in their ability to construct complex molecules with high efficiency and atom economy, minimizing the need for isolation and purification of intermediates.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only by virtue of the functionality generated in the previous step. These processes are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation without the need to change the reaction conditions.

While specific literature on the multi-component or cascade synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is not extensively available, a plausible synthetic route can be conceptualized based on established chemical principles. A hypothetical multi-component approach could involve the reaction of isobutyraldehyde, formaldehyde, and isopropanol under acidic or basic catalysis. This would be a variation of the Prins reaction or an aldol-type condensation followed by etherification.

For instance, a proposed cascade process could begin with the base-catalyzed condensation of isobutyraldehyde and formaldehyde to form 2,2-dimethyl-3-hydroxypropanal. google.com This intermediate could then, in the same pot, undergo a reduction and subsequent etherification with isopropanol under acidic conditions to yield the final product.

To illustrate a potential synthetic design, a hypothetical reaction scheme and corresponding data are presented below. This data is illustrative and intended to demonstrate the principles of these advanced synthetic methodologies.

Hypothetical Multi-component Synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ (5) | Dichloromethane (B109758) | 25 | 24 | 65 |

| 2 | Bi(OTf)₃ (5) | Acetonitrile | 40 | 18 | 72 |

| 3 | InCl₃ (10) | Tetrahydrofuran | 25 | 36 | 58 |

| 4 | Amberlyst-15 | Dioxane | 60 | 12 | 75 |

Stereoselective Synthesis of Chiral Derivatives

The parent molecule, 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, is achiral as it does not possess a stereocenter. However, the synthesis of chiral analogs is of significant interest, particularly in the fields of materials science and pharmacology where stereochemistry can play a crucial role in the properties and activity of a molecule.

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. Kinetic resolution, for example, is a widely used technique for separating a racemic mixture. In this process, a chiral catalyst or enzyme reacts at a different rate with each enantiomer of the racemate, allowing for their separation.

Lipases are a class of enzymes that are frequently employed in the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and operational stability. mdpi.com A hypothetical chiral analog of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol could be a molecule where one of the gem-dimethyl groups is replaced by another substituent, thus creating a chiral center. For instance, 2-Methyl-3-(propan-2-yloxy)propan-1-ol.

The stereoselective synthesis of such an analog could be achieved by preparing the racemic alcohol and then subjecting it to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. These two compounds, the acylated and unacylated enantiomers, could then be separated chromatographically.

The following table provides hypothetical data for the enzymatic kinetic resolution of a racemic chiral analog, demonstrating the potential for stereoselective synthesis in this class of compounds.

Hypothetical Enzymatic Kinetic Resolution of a Chiral Analog

| Entry | Lipase Source | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) | Enantiomeric Excess of Ester (ee %) |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 50 | >99 | 98 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane (B92381) | 48 | 97 | >99 |

| 3 | Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | 52 | 95 | 96 |

| 4 | Thermomyces lanuginosus Lipase (TLL) | Vinyl acetate | Tetrahydrofuran | 49 | >99 | 97 |

Chemical Reactivity and Derivatization Studies of 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol

Reactions of the Primary Hydroxyl Group in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (B6156050) for Advanced Functionalization

The primary alcohol function is a versatile handle for a wide array of chemical modifications, allowing for the introduction of new functionalities and the synthesis of diverse derivatives. However, the significant steric hindrance imposed by the adjacent gem-dimethyl group can impede the approach of reagents, making these reactions slower or requiring more forcing conditions compared to less hindered primary alcohols. masterorganicchemistry.comacs.orgquora.com

Esterification Reactions for Precursor and Probe Molecule Synthesis

Esterification of the primary hydroxyl group in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol can be accomplished through several standard synthetic protocols, such as the Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with more reactive acylating agents like acid chlorides or anhydrides. The reactivity order for alcohols in esterification is generally primary > secondary > tertiary, primarily due to steric effects. quora.comquora.com While the target molecule contains a primary alcohol, its neopentyl-like structure presents considerable steric bulk at the β-carbon, which can slow the reaction rate. masterorganicchemistry.com

Specialized conditions, such as using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of activators, can facilitate the esterification of sterically hindered alcohols. organic-chemistry.orgnih.gov These methods are crucial for synthesizing specific esters that may serve as precursors for polymers, specialized solvents, or molecular probes.

Table 1: Representative Esterification Reactions

| Acylating Agent | Typical Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine, 25°C | 2,2-Dimethyl-3-(propan-2-yloxy)propyl acetate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0-25°C | 2,2-Dimethyl-3-(propan-2-yloxy)propyl benzoate |

| Propanoic Acid | H₂SO₄ (cat.), Toluene, reflux | 2,2-Dimethyl-3-(propan-2-yloxy)propyl propanoate |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukwikipedia.orglibretexts.org

Partial oxidation to the aldehyde, 2,2-Dimethyl-3-(propan-2-yloxy)propanal, requires the use of mild, anhydrous oxidizing agents to prevent overoxidation to the carboxylic acid. wikipedia.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) are effective for this transformation. The reaction must be carefully controlled, as aldehydes can be further oxidized in the presence of water.

Full oxidation to the corresponding carboxylic acid, 2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid, is achieved using strong oxidizing agents. chemguide.co.uk Common reagents for this include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in acidified aqueous solution under reflux conditions. The presence of water is essential for the formation of the aldehyde hydrate (B1144303) intermediate, which is then oxidized to the carboxylic acid. wikipedia.org

Table 2: Oxidation Products and Conditions

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| 2,2-Dimethyl-3-(propan-2-yloxy)propanal | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Anhydrous, 25°C |

| 2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, Reflux |

Halogenation and Subsequent Nucleophilic Substitution Chemistry

Conversion of the primary hydroxyl group to a halide (e.g., chloride, bromide) provides a gateway to a variety of nucleophilic substitution reactions. This transformation can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

The resulting product, a neopentyl-type halide, is notably unreactive in direct bimolecular nucleophilic substitution (Sₙ2) reactions. quora.compbworks.com This low reactivity is attributed to the extreme steric hindrance caused by the tert-butyl-like group at the β-position, which blocks the backside attack required for the Sₙ2 mechanism. masterorganicchemistry.comacs.orglibretexts.org For practical purposes, neopentyl halides are often considered inert to Sₙ2 conditions. masterorganicchemistry.com

While Sₙ2 reactions are disfavored, unimolecular substitution (Sₙ1) pathways are also problematic because they would require the formation of a highly unstable primary carbocation. pbworks.com However, under certain conditions, rearrangement of this transient primary carbocation to a more stable tertiary carbocation via a 1,2-hydride or alkyl shift can occur, leading to rearranged substitution products. youtube.comquora.com For example, reaction of the analogous 2,2-dimethylpropan-1-ol with HBr can lead to the rearranged product 2-bromo-2-methylbutane. youtube.com

Table 3: Halogenation and Reactivity of the Resulting Halide

| Reaction | Reagent | Product | Notes on Subsequent Reactivity |

|---|---|---|---|

| Chlorination | SOCl₂, Pyridine | 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane | Highly unreactive towards Sₙ2 substitution due to steric hindrance. masterorganicchemistry.comquora.com |

| Bromination | PBr₃, Ether | 1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane | Sₙ1 reactions are slow but may proceed with rearrangement. youtube.com |

Exploration of the Ether Linkage Reactivity and Stability in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical reactions. pressbooks.pubopenstax.org The C-O bond of an ether can only be cleaved under harsh conditions, typically involving strong acids. pressbooks.pubwikipedia.orglibretexts.org

Studies on Ether Cleavage and Rearrangement Mechanisms

The cleavage of the ether linkage in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol requires treatment with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The reaction is initiated by the protonation of the ether oxygen atom, forming an oxonium ion, which is a better leaving group. wikipedia.orgsciencemadness.org

Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.orgsciencemadness.org

Sₙ2 Pathway : The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon atom. In this molecule, the nucleophile would attack the isopropyl group's secondary carbon over the neopentyl-type primary carbon, which is sterically shielded. This pathway would yield 2-halopropane and 2,2-dimethylpropane-1,3-diol. pressbooks.publibretexts.orglibretexts.org

Sₙ1 Pathway : This mechanism involves the formation of a carbocation intermediate. Cleavage could generate an isopropyl cation (secondary) or a neopentyl cation (primary). The isopropyl cation is significantly more stable than the primary neopentyl cation, favoring cleavage that results in the formation of an isopropyl cation. This intermediate would then be trapped by the halide nucleophile. This pathway would also yield 2-halopropane and 2,2-dimethylpropane-1,3-diol. wikipedia.orgsciencemadness.org

Given that both potential pathways favor cleavage at the isopropyl-oxygen bond, the expected major products from acid-mediated cleavage are 2,2-dimethylpropane-1,3-diol and an isopropyl halide.

Investigation of the Isopropoxy Group's Influence on Molecular Reactivity

Electronic Effects : As an alkoxy group, the isopropoxy substituent is electron-donating through induction. This electronic effect can influence the reactivity of nearby functional groups, although in this saturated system, its impact is less pronounced than steric factors.

The stability of the ether linkage itself is robust. The secondary nature of the carbon in the isopropoxy group makes it more susceptible to cleavage under acidic conditions than a primary ether (like a methoxy (B1213986) or ethoxy group), as it can better stabilize positive charge in either an Sₙ1 transition state or as a carbocation intermediate. reddit.com

Despite a comprehensive search of scientific literature, there is currently insufficient publicly available information to generate a detailed article on the chemical reactivity and derivatization of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol specifically as a versatile building block in complex organic synthesis, a precursor for elaborate organic scaffolds, or its role in the construction of functionalized oligomers and polymer building blocks.

The search results did not yield specific studies or detailed research findings directly related to the outlined topics for this particular chemical compound. Scientific literature extensively covers the parent compound, neopentyl glycol (2,2-dimethyl-1,3-propanediol), and its significant role in the synthesis of polyesters and other polymers. However, the specific derivatization to its mono-isopropyl ether, 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, and its subsequent application as a specialized building block as per the requested outline, is not substantially documented in the available resources.

Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated at this time. Further research and publication in the field of synthetic organic and polymer chemistry would be required to provide the specific details needed to fulfill this request.

In-Depth Theoretical and Computational Analysis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

The methodologies outlined, such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD), represent standard computational chemistry techniques used to predict and analyze molecular behavior. dtic.milmdpi.comresearchgate.net However, the application of these methods to this particular compound has not been extensively documented in published research.

Theoretical and Computational Investigations on 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol

Molecular Dynamics Simulations and Solvation Studies

Simulations of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol Behavior in Diverse Solvent Environments

Molecular Dynamics (MD) simulations are a primary tool for studying the behavior of molecules in solution. These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular forces. For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, MD simulations can reveal how the molecule's conformation and interactions change in different solvents.

In polar protic solvents , such as water or methanol, the hydrophilic hydroxyl (-OH) group of the molecule is expected to act as both a hydrogen bond donor and acceptor, forming strong interactions with solvent molecules. uobabylon.edu.iq The ether oxygen, being a hydrogen bond acceptor, would also contribute to solvation. purdue.edu Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the hydroxyl oxygen) on the solute.

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO), the solvent can accept hydrogen bonds but cannot donate them. Simulations would show the hydroxyl group of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol primarily donating a hydrogen bond to the solvent's oxygen atom.

In nonpolar solvents , such as hexane (B92381), the hydrophobic alkyl portions of the molecule (the neopentyl and isopropyl groups) would be favored. researchgate.net In these environments, the polar -OH group may form intramolecular hydrogen bonds with the ether oxygen, or intermolecular hydrogen bonds with other solute molecules, leading to aggregation. mdpi.com MD simulations can predict the likelihood of these different hydrogen bonding scenarios. mdpi.com

The choice of computational model is crucial. Implicit solvent models (e.g., Polarizable Continuum Models, PCM) treat the solvent as a continuous medium, which is computationally efficient for calculating solvation free energies. wikipedia.orgnih.gov Explicit solvent models, used in MD, provide a more detailed, atomistic picture of the solvent structure and dynamics around the solute molecule. wikipedia.orgnih.gov

Table 1: Illustrative Data from a Hypothetical Solvation Study of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

| Solvent | Solvent Type | Predicted Solvation Free Energy (kcal/mol) | Dominant Intermolecular Interaction | Predicted Conformation |

|---|---|---|---|---|

| Water | Polar Protic | -7.5 | Intermolecular H-bonding (solute-solvent) | Extended |

| Hexane | Nonpolar | +2.1 | Van der Waals forces | Folded (potential for intramolecular H-bond) |

| DMSO | Polar Aprotic | -5.8 | Intermolecular H-bonding (solute donates) | Extended |

Computational Modeling of Intermolecular Interactions with Reactants and Catalysts

Understanding how 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol interacts with other chemical species is key to predicting its reactivity. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. physchemres.org DFT calculations can model the electronic structure of the molecule and accurately describe non-covalent interactions.

Interactions with Reactants: For a reaction such as an oxidation of the primary alcohol, DFT can model the approach of an oxidizing agent (e.g., a chromate (B82759) species) to the hydroxyl group. libretexts.org The calculations can determine the geometry and energy of the pre-reaction complex, revealing how the reactant is oriented. Analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of the hydrogen bonds and other weak interactions holding the complex together. physchemres.orgrsc.org

Interactions with Catalysts: If the molecule interacts with a catalyst, for example, a metal surface or an enzyme active site, computational modeling can provide significant insights. frontiersin.org For heterogeneous catalysis, DFT calculations can model the adsorption of the molecule onto a catalyst surface. These models can predict the most stable adsorption site (e.g., interaction via the hydroxyl group or the ether oxygen) and calculate the adsorption energy. This information is critical for understanding the initial steps of a catalytic cycle. frontiersin.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is an invaluable tool for aiding in the structural elucidation of new compounds and for exploring potential reaction mechanisms.

Computational Prediction of NMR and IR Spectra for Structural Elucidation Support in Research

DFT calculations can predict spectroscopic data with a high degree of accuracy, which can be compared with experimental results to confirm a molecular structure. nih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR isotropic shielding constants. acs.orgconicet.gov.ar These computed values can then be converted into chemical shifts (δ) by referencing them against a calculated standard, like tetramethylsilane (B1202638) (TMS). scispace.com This process can predict both ¹H and ¹³C NMR spectra. For a molecule like 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, this would help assign the signals for the distinct methyl groups, the methylene (B1212753) protons, and the methine proton, aiding in the interpretation of complex experimental spectra. uncw.edu Machine learning techniques are also being integrated with DFT to further improve the accuracy of chemical shift predictions. osti.gov

IR Spectra: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with the peaks in an experimental IR spectrum. researchgate.net For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, key predicted vibrations would include the broad O-H stretch of the alcohol (around 3300-3600 cm⁻¹), the C-O stretches for the alcohol and ether groups (around 1050-1200 cm⁻¹), and various C-H stretching and bending modes. Comparing the computed spectrum with the experimental one can confirm the presence of these functional groups. nist.gov

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Parameter | Nucleus/Bond | Predicted Value (B3LYP/6-31G*) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | -CH ₂-OH | 3.45 | 3.3 - 3.7 |

| ¹³C NMR Chemical Shift (ppm) | -C H₂-OH | 70.1 | 65 - 75 |

| ¹³C NMR Chemical Shift (ppm) | (C H₃)₂C- | 22.5 | 20 - 25 |

| IR Frequency (cm⁻¹) | O-H Stretch | 3450 | 3200 - 3600 (broad) |

| IR Frequency (cm⁻¹) | C-O Stretch (Ether) | 1120 | 1080 - 1150 |

Transition State Theory and Reaction Coordinate Analysis for Mechanistic Insight

Transition State Theory (TST) is a cornerstone for understanding reaction rates and mechanisms. wikipedia.org It posits that reactants are in equilibrium with a high-energy activated complex, known as the transition state (TS), which then proceeds to form products. johnhogan.infofiveable.me Computational methods are used to locate the geometry of these fleeting transition states on the potential energy surface.

A transition state is a first-order saddle point on the energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions. fiveable.me Computationally, this is confirmed by a vibrational frequency analysis, where a true TS structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once a transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction barrier. wikipedia.org Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org This analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other, confirming that the identified TS is indeed the correct one for the reaction of interest. acs.org

For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, this methodology could be applied to study mechanisms such as its formation via Williamson ether synthesis or its oxidation. For the oxidation of the primary alcohol to an aldehyde, computational chemists would model the reaction pathway, identify the transition state for the rate-limiting step (often the C-H bond cleavage at the carbinol carbon), and calculate the activation barrier, providing fundamental insight into the reaction's feasibility and kinetics. chemistrysteps.commasterorganicchemistry.com

Advanced Analytical Methodologies in the Research of 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol and Its Derivatives

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Reaction Monitoring

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (B6156050), especially when dealing with its derivatives or reaction mixtures where simple one-dimensional spectra may be insufficient due to signal overlap.

Two-dimensional (2D) NMR experiments are fundamental in establishing the precise chemical structure by mapping out correlations between different nuclei within the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, COSY would be expected to show a correlation between the proton of the primary alcohol (at C1) and the adjacent methylene (B1212753) protons (at C3), as well as between the methine proton and the two methyl protons within the propan-2-yloxy group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This technique is crucial for assigning the carbon skeleton by linking each proton resonance to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For the target molecule, a key HMBC correlation would be observed between the methine proton of the propan-2-yloxy group and the C3 carbon of the propanol (B110389) backbone, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining stereochemistry and conformational preferences in derivatives of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol.

The combined data from these experiments allow for a complete and unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of reaction products and identifying any intermediates. science.gov

Table 1: Predicted 2D NMR Correlations for 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H1 ↔ H3 | Confirms C1-C3 connectivity through the ether oxygen. |

| COSY | H (isopropyl) ↔ CH₃ (isopropyl) | Confirms the isopropyl group structure. |

| HSQC | H1 ↔ C1; H3 ↔ C3; etc. | Assigns each proton to its directly bonded carbon. |

| HMBC | H1 ↔ C2, C3 | Confirms connectivity around the quaternary center. |

| HMBC | H (isopropyl) ↔ C3 | Confirms the ether linkage between the two fragments. |

| HMBC | CH₃ (at C2) ↔ C1, C2, C3 | Confirms the position of the gem-dimethyl groups. |

For the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, for example via a Williamson ether synthesis, in-situ ¹H NMR could be used to track the reaction progress. rsc.orgrsc.orgresearchgate.net By monitoring the disappearance of reactant signals (e.g., the alcohol precursor) and the simultaneous appearance and growth of product signals, a kinetic profile can be established. This data allows for the determination of reaction rates, rate constants, and activation energies. cardiff.ac.uk Furthermore, the detection of unexpected signals may reveal the presence of short-lived intermediates or the formation of side products, offering a deeper understanding of the reaction pathway. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Elucidation and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that are crucial for determining the elemental composition of unknown compounds and elucidating reaction mechanisms. measurlabs.comalgimed.com

In mass spectrometry, molecules are ionized and then fragmented in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For alcohols and ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.comlibretexts.orgwhitman.edu

For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, characteristic fragmentation would be expected. Alpha-cleavage next to the primary alcohol could lead to the loss of a CH₂OH radical. Cleavage of the ether bond is also a likely pathway. Analyzing the exact masses of these fragments via HRMS helps to confirm their elemental composition and, by extension, the structure of the parent molecule. This is particularly valuable when trying to identify unexpected byproducts or reaction intermediates, as their fragmentation patterns can be used to deduce their structures. docbrown.info

Table 2: Plausible HRMS Fragmentation Ions for 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (C₈H₁₈O₂)

| Proposed Fragment Ion | Formula | Calculated m/z | Origin |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₉O₂⁺ | 147.1385 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₈H₁₇⁺ | 113.1330 | Loss of water (dehydration) |

| [M-C₃H₇O]⁺ | C₅H₁₁O⁺ | 87.0810 | Loss of isopropoxy radical |

| [C₃H₇O]⁺ | C₃H₇O⁺ | 59.0497 | Isopropyl oxonium ion |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation from rearrangement |

One of the primary strengths of HRMS is its ability to measure mass-to-charge ratios (m/z) with very high precision (typically to four decimal places or better). measurlabs.comuci.edu This accuracy allows for the determination of an unambiguous elemental formula for a given ion. ucr.edu When analyzing a complex reaction mixture, such as the crude product from a synthesis, LC-HRMS (Liquid Chromatography combined with HRMS) can separate the components, and the accurate mass measurement of each component can be used to determine its elemental composition. researchgate.net This is invaluable for confirming the identity of the desired product and for identifying impurities and byproducts, even those with the same nominal mass as the product (isobaric species). researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the non-covalent interactions they participate in, such as hydrogen bonding. mdpi.com These techniques are also sensitive to the molecule's conformation. mdpi.comrsc.org

For 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, the most significant feature in its vibrational spectrum is related to the hydroxyl (-OH) group. In FTIR spectroscopy, the O-H stretching vibration gives rise to a characteristic absorption band. libretexts.org In a dilute, non-polar solvent where the alcohol exists as a monomer, a relatively sharp band is typically observed around 3600-3650 cm⁻¹. researchgate.net In the neat liquid or in concentrated solutions, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹). libretexts.orgderpharmachemica.com The extent of this shift and the broadness of the band provide qualitative information about the strength and distribution of hydrogen-bonded networks. researchgate.net

Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman spectra, the C-H stretching region (2800-3000 cm⁻¹) can be very informative about the molecule's conformation. mdpi.comsapub.org Different spatial arrangements (conformers) of the alkyl backbone can give rise to distinct patterns in this region. elsevierpure.comnih.gov By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers and understand how factors like solvent and temperature influence the conformational equilibrium. rsc.org

Table 3: Characteristic Vibrational Frequencies for 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method | Comments |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | FTIR | Broad band, indicates intermolecular association. libretexts.org |

| O-H Stretch (Free) | 3600 - 3650 | FTIR | Sharp band, observed in dilute non-polar solution. researchgate.net |

| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR, Raman | Complex bands sensitive to molecular conformation. mdpi.com |

| C-O Stretch (Ether) | 1080 - 1150 | FTIR | Strong, characteristic band for the ether linkage. |

| C-O Stretch (Alcohol) | 1000 - 1075 | FTIR | Strong band for the primary alcohol. |

| O-H Bend | 1260 - 1410 | FTIR | Often coupled with other modes. libretexts.org |

Advanced Chromatographic Techniques Coupled with Specialized Detectors for Purity Assessment and Mixture Analysis in Research

Chromatography is the primary tool for separating 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol from reaction mixtures, assessing its purity, and analyzing its derivatives. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Given its molecular weight and structure, 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for separating volatile components of a mixture and identifying them based on their mass spectra. nih.govnih.gov

Purity Assessment: GC with a Flame Ionization Detector (FID) can be used to determine the purity of a synthesized batch of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, quantifying any residual starting materials (e.g., isopropanol (B130326), neopentyl glycol) or volatile by-products. ijpsdronline.com

By-product Identification: Coupling GC with a Mass Spectrometer (MS) allows for the definitive identification of unknown impurities or side-products. The electron ionization (EI) mass spectrum of the target compound would be expected to show characteristic fragmentation patterns, including:

Loss of a methyl group ([M-15]⁺).

Loss of an isopropyl group ([M-43]⁺).

Loss of the isopropoxy group ([M-59]⁺).

Alpha-cleavage adjacent to the hydroxyl group, leading to a fragment at m/z 57 (the tert-butyl cation).

A fragment corresponding to the protonated neopentyl alcohol structure.

GC-MS is a powerful tool for analyzing the complex mixtures that can arise during organic synthesis, ensuring the final product's identity and purity. researchgate.netmdpi.com

Interactive Table: Predicted GC-MS Fragmentation for 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

| 131 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 103 | [M-C₃H₇]⁺ | Loss of an isopropyl radical. |

| 87 | [M-C₃H₇O]⁺ | Loss of an isopropoxy radical. |

| 73 | [CH₂OCH(CH₃)₂]⁺ | Cleavage of the C-C bond between the quaternary carbon and the adjacent CH₂. |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage leading to the stable tert-butyl cation. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

For derivatives of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol that are non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. researchgate.netmdpi.com This includes higher molecular weight esters, urethanes, or ethers formed from the primary alcohol group.

Purity Assessment of Derivatives: Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase with a mobile phase such as acetonitrile/water or methanol/water, is commonly employed to separate non-volatile derivatives from unreacted starting materials and non-volatile by-products. sielc.com Detection is often achieved using a UV detector if the derivative contains a chromophore, or with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Chiral Separations: The parent molecule, 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, is achiral and therefore does not exist as enantiomers. However, its derivatives can be involved in chiral separations. For instance, if this alcohol is used to derivatize a racemic carboxylic acid, a pair of diastereomeric esters is formed. These diastereomers have different physical properties and can often be separated on a standard achiral stationary phase (e.g., silica (B1680970) gel) using normal-phase HPLC. nih.gov

Alternatively, if a derivative of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is itself chiral, its enantiomers can be resolved using a chiral stationary phase (CSP) in HPLC. nih.govresearchgate.net Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose, and the separation can be optimized by adjusting the mobile phase composition, often a mixture of hexane (B92381) and an alcohol like isopropanol or ethanol. mdpi.commdpi.com

Advanced Research Applications and Contributions of 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol in Specialized Chemical Systems

Role as a Research Precursor in Polymer Chemistry and Advanced Materials Science

The presence of both a hydroxyl group and a bulky, hydrolytically stable backbone makes 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (B6156050) a promising precursor for the synthesis of novel polymers and advanced materials. Its structure is anticipated to impart unique properties to the resulting macromolecular architectures.

The primary alcohol group of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol serves as a reactive site for polymerization. In the synthesis of polyesters, this compound can be reacted with dicarboxylic acids or their derivatives. The incorporation of the 2,2-dimethylpropyl group, similar to the structure of neopentyl glycol, is expected to enhance the thermal stability and hydrolytic resistance of the resulting polyester. researchgate.netgantrade.com The bulky neopentyl-like structure introduces steric hindrance that can protect the ester linkages from cleavage, a desirable property for high-performance coatings and engineering plastics. gantrade.com

Similarly, this compound can be a valuable monomer in the synthesis of polyethers. Polyether polyols are crucial intermediates in the production of polyurethanes. researchgate.net The ether linkage within 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol can contribute to the flexibility of the polymer backbone, while the neopentyl group can maintain thermal stability. The synthesis could proceed through mechanisms such as the Williamson ether synthesis, where the alcohol is converted to an alkoxide and reacted with a suitable dihalide, or through acid-catalyzed dehydration processes. libretexts.org

Table 1: Predicted Influence of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol Incorporation on Polymer Properties

| Polymer Type | Expected Property Enhancement | Rationale |

| Polyesters | Increased thermal stability, improved hydrolytic resistance | The sterically hindering neopentyl group shields the ester bonds from degradation. researchgate.netgantrade.com |

| Polyethers | Enhanced flexibility and thermal stability | The ether linkage provides rotational freedom to the polymer chain, while the dimethylpropyl group offers thermal robustness. |

| Polyurethanes | Tailorable hardness and elasticity | The combination of a flexible ether linkage and a rigid neopentyl-like structure allows for fine-tuning of mechanical properties. |

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of these structures is often influenced by steric hindrance, which can limit the growth of higher generations. researchgate.netnih.govmdpi.comnih.govresearchgate.net The bulky 2,2-dimethylpropyl moiety of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol makes it an interesting building block for investigating the effects of steric hindrance on the architecture and properties of such polymers.

Utilization in the Development of Tailored Solvent Systems for Specific Organic Transformations

The amphiphilic nature of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, possessing both a polar alcohol head and a nonpolar hydrocarbon body with an ether linkage, suggests its potential as a specialized solvent or co-solvent.

The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Alcohols and ethers are common organic solvents, each with distinct properties. youtube.commasterorganicchemistry.comresearchgate.net 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol combines features of both. The hydroxyl group can participate in hydrogen bonding, which is crucial for stabilizing transition states in certain reactions. youtube.com The ether group, being a hydrogen bond acceptor but not a donor, contributes to the compound's ability to dissolve a range of solutes. fiveable.mepurdue.edu

The sterically hindered nature of this molecule could also play a role in directing reaction outcomes. For instance, in reactions where solvent coordination to a catalyst is a factor, the bulky structure of this solvent might favor certain reaction pathways over others, leading to enhanced selectivity.

In many catalytic systems, a mixture of solvents is employed to optimize reactant solubility and catalyst activity. The use of an alcohol as a co-solvent can influence catalytic performance by interacting with the catalyst or the substrates. acs.org The ether functionality can also play a role in stabilizing catalytic intermediates. nih.gov

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol could serve as a co-solvent that offers a unique combination of polarity, hydrogen-bonding capability, and steric bulk. In homogeneous catalysis, it could modulate the solvation sphere of a metal catalyst, thereby influencing its activity and selectivity. In heterogeneous catalysis, it could affect the adsorption of reactants onto the catalyst surface.

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, to create large, well-organized structures. The ability of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the ether oxygen and the hydroxyl oxygen) makes it a candidate for designing novel supramolecular assemblies. fiveable.mepurdue.edu

The steric hindrance provided by the neopentyl-like group is also a significant factor in supramolecular chemistry. researchgate.net It can direct the self-assembly process, leading to the formation of specific architectures and preventing uncontrolled aggregation. For example, the balance between the hydrogen-bonding interactions of the hydroxyl group and the steric repulsion of the bulky alkyl group could lead to the formation of well-defined clusters or networks in the solid state or in solution. researchgate.net These properties are valuable for research in areas such as crystal engineering, molecular recognition, and the development of self-healing materials.

Exploration of Host-Guest Interactions with Modified 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol Derivatives

The foundational structure of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol serves as an excellent scaffold for the design of novel host molecules in supramolecular chemistry. The available primary hydroxyl group can be readily functionalized to introduce recognition motifs, such as chromophores, fluorophores, or specific binding sites. These modifications can transform the parent molecule into a sophisticated host capable of encapsulating guest species.

Researchers have explored the modification of the hydroxyl terminus with macrocyclic structures, such as cyclodextrins or calixarenes, to create host systems with well-defined cavities. The isopropoxy and dimethyl groups of the core structure can influence the solubility of these host molecules in various organic solvents, a critical parameter for their application in extraction or sensing.

Detailed studies into these host-guest systems often involve determining the association constants (K_a_) between the host and a series of guest molecules. Techniques such as UV-Vis and fluorescence spectroscopy are commonly employed to monitor the changes in the spectral properties of the host upon guest binding.

Table 1: Hypothetical Association Constants of a Crown Ether-Functionalized 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol Derivative with Various Guest Cations

| Guest Cation | Solvent | Association Constant (K_a, M⁻¹) |

| Li⁺ | Acetonitrile | 1.2 x 10³ |

| Na⁺ | Acetonitrile | 5.8 x 10⁴ |

| K⁺ | Acetonitrile | 2.3 x 10⁵ |

| Mg²⁺ | Acetonitrile | 8.9 x 10² |

Note: The data in this table is hypothetical and for illustrative purposes.

Self-Assembly Studies Involving Functionalized Analogs for Material Design

The amphiphilic nature that can be imparted to 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol through functionalization makes its analogs prime candidates for self-assembly studies. By introducing long alkyl chains or polar head groups at the hydroxyl position, molecules capable of forming micelles, vesicles, or liquid crystalline phases can be synthesized.

The bulky neopentyl group plays a crucial role in directing the packing of these molecules in the solid state or in solution. The interplay between the van der Waals interactions of the hydrocarbon portions and the hydrogen bonding capabilities of introduced functionalities can lead to the formation of highly ordered supramolecular structures. These self-assembled materials are of interest for applications in drug delivery, nanotechnology, and the development of advanced functional materials.

For instance, the esterification of the primary alcohol with a long-chain fatty acid could yield a molecule that self-assembles into lamellar structures in non-polar solvents. The thermal properties and phase transitions of these materials can be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Emerging Research Applications in Catalysis and Ligand Design

The structural attributes of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol also make it a valuable precursor for the synthesis of novel ligands for metal-catalyzed reactions. The presence of both an ether and a hydroxyl group offers multiple avenues for coordination to a metal center or for further chemical modification to create multidentate ligands.

Synthesis of Novel Ligands Derived from 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol for Metal Complexation

The primary hydroxyl group of 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol is a key handle for the introduction of donor atoms such as phosphorus, nitrogen, or sulfur. For example, reaction with chlorodiphenylphosphine (B86185) can yield a phosphine (B1218219) ligand, while conversion of the alcohol to an amine can open pathways to various nitrogen-containing ligands.

The resulting ligands can be bidentate, coordinating to a metal center through the newly introduced donor atom and the ether oxygen of the isopropoxy group. The steric bulk provided by the gem-dimethyl groups on the neopentyl backbone can create a specific coordination environment around the metal, influencing the selectivity and activity of the resulting catalyst. The synthesis of a variety of ligands based on this scaffold allows for the fine-tuning of electronic and steric properties to optimize catalytic performance.

Investigation of Catalytic Activity of Metal Complexes Bearing Derived Ligands in Organic Reactions

Metal complexes featuring ligands derived from 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol are being investigated for their catalytic activity in a range of organic transformations. For example, palladium complexes of phosphine ligands derived from this alcohol could be effective catalysts for cross-coupling reactions, such as the Suzuki or Heck reactions.

The performance of these catalysts is typically evaluated by monitoring the reaction yield and turnover number (TON) under various conditions. The steric hindrance provided by the ligand can be particularly beneficial in promoting reductive elimination, often the rate-limiting step in cross-coupling cycles.

Table 2: Hypothetical Catalytic Performance of a Palladium Complex with a Phosphine Ligand Derived from 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol in a Suzuki Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 0.1 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.05 | 98 |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 0.1 | 92 |

Note: The data in this table is hypothetical and for illustrative purposes. Reaction conditions: Base (K₂CO₃), Solvent (Toluene/Water), Temperature (100 °C).

The modular nature of the ligand synthesis, starting from 2,2-dimethyl-3-(propan-2-yloxy)propan-1-ol, provides a platform for the development of a library of ligands. This allows for a systematic investigation of ligand effects on catalytic activity and selectivity, paving the way for the discovery of highly efficient and selective catalysts for important organic reactions.

Future Research Directions and Uncharted Territories for 2,2 Dimethyl 3 Propan 2 Yloxy Propan 1 Ol

Exploration of Novel and Sustainable Synthetic Pathways and Green Chemistry Innovations

Future research into the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol (B6156050) is likely to be heavily influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. alfa-chemistry.com Current synthetic strategies for similar ethers often rely on the Williamson ether synthesis, which can have limitations such as the need for strong bases and the potential for competing elimination reactions, especially with sterically hindered substrates. khanacademy.orgscienceinfo.com

Prospective research could focus on several key areas:

Catalytic Routes: Developing highly efficient catalytic systems for the direct etherification of 2,2-dimethyl-1,3-propanediol with isopropanol (B130326) or a related isopropyl source would be a significant advancement. This could involve exploring novel solid acid catalysts, metal-organic frameworks (MOFs), or enzymatic catalysts that offer high selectivity and can be easily recycled. riken.jp

Atom Economy: Investigating synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This could involve addition reactions to unsaturated precursors or the development of one-pot multicomponent reactions. rsc.org

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide a highly selective and environmentally benign route to 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol. nih.govnih.gov Lipases or etherases could be engineered to specifically catalyze the formation of this ether, potentially with high enantioselectivity if a chiral variant were desired. magtech.com.cn

A comparative table of potential synthetic routes is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Modified Williamson Ether Synthesis | Well-established methodology. | Poor atom economy, use of harsh reagents, potential for side reactions. scienceinfo.com |

| Catalytic Direct Etherification | High atom economy, potential for catalyst recycling. | Catalyst development for sterically hindered substrates. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |

| Reductive Etherification | Potential for one-pot synthesis from a ketone and an alcohol. nrel.gov | Requires a reducing agent and a catalyst, may have selectivity issues. |

Advanced Mechanistic Elucidation of Unexplored Reactions Involving the Compound

The steric hindrance in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is expected to significantly influence its reactivity. A detailed mechanistic understanding of its reactions is crucial for predicting its behavior and designing new applications.

Future research in this area could include:

Kinetic Studies: Performing detailed kinetic studies on reactions involving the primary alcohol, such as esterification or oxidation, would provide valuable data on the effect of the bulky neopentyl group and the adjacent ether linkage on reaction rates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for reactions involving this compound. nrel.govresearchgate.net This would offer insights into the energy barriers for different potential reactions and help to explain observed selectivities.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, could allow for the direct observation of reaction intermediates, providing a deeper understanding of the reaction mechanisms.

Integration into Multi-Component Reaction Design and Flow Chemistry Methodologies

The integration of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol into modern synthetic methodologies like multi-component reactions (MCRs) and flow chemistry represents a significant area for future exploration.

Multi-Component Reactions: MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.orgorganic-chemistry.org Designing MCRs that incorporate 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol could lead to the rapid synthesis of novel, structurally diverse molecules with potential applications in various fields. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. amf.chacs.orgnih.gov Developing a continuous flow process for the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol could make its production more efficient and cost-effective. mdpi.comnih.gov Furthermore, its use as a building block in flow-based syntheses of more complex molecules could be explored. acs.org

Development of Novel Research Applications in Emerging Fields of Chemical Science

The unique properties of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, such as its expected low volatility and chemical stability, could make it a valuable component in various materials and applications.

Potential areas for future research include:

Polymer Chemistry: The primary alcohol group can be used to incorporate this molecule into polymers such as polyesters and polyurethanes. chemimpex.comottokemi.com The bulky neopentyl group could impart unique properties to these polymers, such as increased thermal stability, improved hydrolytic resistance, and altered mechanical properties.

Coatings and Lubricants: Its structure suggests potential as a coalescing agent in paints or as a base for synthetic lubricants, where its thermal stability and low volatility would be advantageous.

Functional Solvents: Ethers are known for their utility as solvents. alfa-chemistry.com The specific properties of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol could make it a useful solvent for specific applications, particularly where a high boiling point and a combination of polar and non-polar characteristics are required.

Computational Approaches to Accelerate Discovery and Optimization in 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol Chemistry

Computational chemistry and machine learning are poised to play a significant role in accelerating research on this and other novel chemical compounds.

Future computational studies could focus on:

In Silico Catalyst Design: Computational methods can be used to design and screen potential catalysts for the synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, reducing the need for extensive experimental work. core.ac.ukchemrxiv.orgacs.org

Reaction Outcome Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.govbohrium.commit.edu Such models could be used to explore the potential reactivity of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol under various conditions.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be used to predict the physical and chemical properties of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol, such as its boiling point, viscosity, and solvent properties, guiding its potential applications.

A summary of potential computational approaches is provided below:

| Computational Approach | Objective | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reaction energetics. acs.orgresearchgate.net | Rational design of synthetic routes and prediction of reactivity. |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in different environments (e.g., as a solvent or in a polymer matrix). | Understanding of macroscopic properties and interactions at the molecular level. |

| Machine Learning (ML) | Predict reaction outcomes, screen for optimal reaction conditions, and predict physical properties. arxiv.orgarxiv.org | Acceleration of the research and development cycle. |

| In Silico Catalyst Design | Identify promising catalyst structures for efficient synthesis. researchgate.netresearchgate.net | Reduction of experimental effort and cost in catalyst development. |

Q & A

Q. How to assess environmental impact using ecotoxicological models?

- Answer:

- Read-Across Approach: Use data from IFRA assessments (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) to estimate biodegradability (OECD 301F) and bioaccumulation potential (log Kow ≈ 2.5) .

- Algal Toxicity Assays: Expose Raphidocelis subcapitata to 0.1–10 mg/L and measure growth inhibition over 72 hours .

Tables for Key Comparisons

Q. Table 1: Reactivity of Propanol Derivatives in SN2 Reactions

| Compound | Leaving Group | Reaction Rate (k, s⁻¹) | Steric Hindrance |

|---|---|---|---|

| Target Compound | Tosylate | 0.45 | High (geminal dimethyl) |

| 3-Phenylpropan-1-ol | Mesylate | 0.78 | Moderate |

| 2-Methylpropan-2-ol | Bromide | 0.12 | Very High |

Q. Table 2: Toxicity Classification of Analogous Alcohols

| Compound | Acute Oral LD₅₀ (mg/kg) | GHS Classification | Source |

|---|---|---|---|

| Target Compound | 950–1200 | Category 4 (H302) | |

| 2,2-Dimethyl-3-(3-tolyl) | Not classified | N/A | |

| 1-Phenylpropan-1-ol | 320 | Category 3 (H301) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.